2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE
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Overview
Description
2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of trifluoroacetamido and benzenesulfonyl groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that are of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetamido group. This intermediate is then reacted with a benzenesulfonyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroacetamido and benzenesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond in the trifluoroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields trifluoroacetic acid and the corresponding amine.
Scientific Research Applications
2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity or altering their catalytic properties. These interactions can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamido functionality.
N,N-Dimethyltrifluoroacetamide: Contains a trifluoroacetamido group with dimethyl substitution.
2,2,2-Trifluoro-N-phenylacetamide: Features a trifluoroacetamido group attached to a phenyl ring.
Uniqueness
2,2,2-TRIFLUORO-N-{3-[3-(2,2,2-TRIFLUOROACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE is unique due to the presence of both trifluoroacetamido and benzenesulfonyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions with biological molecules and makes the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4S/c17-15(18,19)13(25)23-9-3-1-5-11(7-9)29(27,28)12-6-2-4-10(8-12)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEYMJINXRRQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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